molecular formula C7HF15 B1293373 1h-Perfluoroheptane CAS No. 375-83-7

1h-Perfluoroheptane

Cat. No. B1293373
CAS RN: 375-83-7
M. Wt: 370.06 g/mol
InChI Key: HBZVXKDQRIQMCW-UHFFFAOYSA-N
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Description

Perfluoroheptane, a compound within the class of perfluoroalkanes, is characterized by its strong carbon-fluorine bonds and resistance to reacting with other substances. This resistance makes it a subject of interest in studies related to persistent organic pollutants and their interactions with biological systems .

Synthesis Analysis

The synthesis of perfluoroheptane derivatives can be achieved through various methods. For instance, perfluoroalkylcopper(I) compounds can react with olefins like 1-heptene and 1-dodecene to produce mixtures that include 1-(perfluoroheptyl)heptane . Additionally, a method for synthesizing 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, has been developed through a Claisen-type double condensation .

Molecular Structure Analysis

The molecular structure of perfluoroheptane derivatives has been studied using techniques such as gas-phase electron diffraction. For example, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) has been determined, revealing a C2 conformer with specific bond lengths and angles .

Chemical Reactions Analysis

Perfluoroheptane and its derivatives exhibit unique reactivity patterns. For instance, n-Perfluoroheptene-1 is sensitive to nucleophiles, undergoing allylic substitution and addition reactions, with the reaction kinetics and mechanisms being thoroughly investigated . The photochemical reaction of heptafluoro-1-iodopropane with various sulphides also leads to the formation of several perfluoroalkyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroheptane derivatives have been explored in different contexts. Liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes have been measured, providing insights into their immiscibility and critical temperatures . These properties are essential for understanding the behavior of perfluoroheptane in various environments and applications.

Scientific Research Applications

Liquid-Liquid Equilibrium Studies

1h-Perfluoroheptane has been studied in the context of its liquid-liquid equilibrium with other substances. Trindade et al. (2007) explored the equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes, providing insights into their behavior under different pressures (Trindade et al., 2007).

Conformational Analysis

Golden and Zoellner (2005) conducted computational examinations of helical perfluoroalkane conformations, including perfluoroheptane. This research aids in understanding the adsorption of perfluoroalkanes on surfaces, such as platinum(111) (Golden & Zoellner, 2005).

Environmental Hazards and Health Risk Assessment

Tsai (2009) assessed the environmental hazards and health risks of liquid perfluoro-n-alkanes, including perfluoroheptane. This research highlighted the substance's role as a potent greenhouse gas and its toxic decomposition products (Tsai, 2009).

Ionic Reaction Studies

Research by Shellhamer, Titterington, and Heasley (2003) delved into the ionic chlorination of 1H,1H,7H-perfluorohept-1-ene, contributing valuable information about the symmetry of chloronium ions in such reactions (Shellhamer et al., 2003).

Serum Concentration Analysis

Eriksson et al. (2017) explored the serum concentrations of perfluoroalkyl substances (PFASs) in human samples, including perfluoroheptane. This study provides insights into the accumulation and impact of such substances in biological systems (Eriksson et al., 2017).

Safety And Hazards

1H-Perfluoroheptane should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVXKDQRIQMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CF2H, C7HF15
Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80871634
Record name 1-Hydroperfluoroheptane
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Molecular Weight

370.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Perfluoroheptane

CAS RN

375-83-7, 27213-61-2
Record name NSC 137876
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Record name 1h-Perfluoroheptane
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Record name 1H-Pentadecafluoroheptane
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Record name 1-Hydroperfluoroheptane
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Record name 1H-Perfluoroheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
… As an example case, application of the database is demonstrated via identification and quantification of dominant 1H-perfluoroheptane and perfluorohept-1-ene fluorocarbon products …
Number of citations: 5 www.sciencedirect.com
JH Dymond, KN Marsh, RC Wilhoit - Virial Coefficients of Mixtures, 2003 - Springer
This document is part of Subvolume B 'Virial Coefficients of Mixtures' of Volume 21 'Virial Coefficients of Pure Gases and Mixtures' of Landolt-Börnstein-Group IV Physical Chemistry.
Number of citations: 0 link.springer.com
S Stockenhuber, N Weber, L Dixon… - Proceedings of the …, 2019 - cest2019.gnest.org
… Additional products of 1H-perfluorohexane or 1Hperfluoroheptane were also observed when residence times were increased. The effect of water vapour was also investigated, with …
Number of citations: 12 cest2019.gnest.org
PF Yan, S Dong, KE Manz, C Liu… - Environmental …, 2022 - ACS Publications
… Then, 1H-perfluoroheptane gradually decreased to below the LOD (1954 … , 1H-perfluoroheptane was below the LOD during the incubation. As the concentration of 1H-perfluoroheptane …
Number of citations: 7 pubs.acs.org
S Dong, PF Yan, C Liu, KE Manz, MP Mezzari… - Journal of Hazardous …, 2023 - Elsevier
… perfluoroalkane-like compounds might be involved in a pathway after production of 7:2 ketone or 7:3 acid, where perfluoroheptanal is the intermediate between 1H‐perfluoroheptane …
Number of citations: 1 www.sciencedirect.com
J Blotevogel, RJ Giraud, AK Rappé - Chemical Engineering Journal, 2023 - Elsevier
… Rapid removal of PFOA with half-lives on the order of hours in an inert C 2 F 6 atmosphere at temperatures from 307 C to 385 C was observed, producing 1H-perfluoroheptane upon …
Number of citations: 9 www.sciencedirect.com
M Altarawneh - Tetrahedron Letters, 2012 - Elsevier
… In the case of perfluorooctanoic acid, 6 it was found that the thermal decomposition was dominated by elimination of HF and the subsequent formation of 1H-perfluoroheptane. Notably, …
Number of citations: 25 www.sciencedirect.com
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - 2022 - osti.gov
… As an example case, application of the database is demonstrated via identification and quantification of dominant 1H-perfluoroheptane and perfluorohept-1-ene fluorocarbon products …
Number of citations: 0 www.osti.gov
M Altarawneh, MH Almatarneh, BZ Dlugogorski - Chemosphere, 2022 - Elsevier
… (2005) studied the kinetics of the thermolysis of PFOA in quartz ampoules, reporting 1H-perfluoroheptane and perfluoro-1-heptene as major and minor products, respectively. Adding …
Number of citations: 51 www.sciencedirect.com
JS Casey, SR Jackson, J Ryan, SR Newton - Journal of Chromatography A, 2023 - Elsevier
This study is a workflow development for the analysis, identification, and categorization of per- and polyfluoroalkyl substances (PFAS) using gas chromatography-high resolution mass …
Number of citations: 2 www.sciencedirect.com

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